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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the analysis of GPR110 surface

expression using flow cytometry. G protein-coupled receptor 110 (GPR110), also known as

Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family

characterized by a large extracellular domain.[1][2][3] It is involved in a variety of physiological

and pathological processes, including neurodevelopment, cancer progression, and cellular

communication.[4][5][6] Accurate quantification of its surface expression is crucial for

understanding its biological functions and for the development of targeted therapeutics.

GPR110 Signaling Pathways
GPR110 can couple to a variety of G proteins, including Gq, Gs, Gi, and G12/13, leading to the

activation of multiple downstream signaling cascades.[7][8] The binding of its endogenous

ligand, synaptamide, to the GAIN domain can trigger these pathways.[5][7] Additionally,

GPR110 has been shown to be integrated with the Wnt and PI3K/Akt signaling pathways.
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Caption: GPR110 signaling pathways.

Quantitative Data Summary
The following table summarizes representative quantitative data for GPR110 surface

expression in different cell lines. Data is presented as relative fold change in gene expression

or as Antibody Binding Capacity (ABC) values, which represent the number of antibodies

bound per cell.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10772786?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/40519160/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Model

Condition Parameter Value Reference

BT474 (HER2+

Breast Cancer)

Aldefluor+ vs.

Aldefluor-

GPR110 mRNA

Fold Change
7.0 [10]

SKBR3 (HER2+

Breast Cancer)

Aldefluor+ vs.

Aldefluor-

GPR110 mRNA

Fold Change
>2.0 [10]

HEK293T

Transiently

transfected with

GPR110

Antibody Binding

Capacity (ABC)
~150,000 Hypothetical

PC-3 (Prostate

Cancer)

Endogenous

Expression

Antibody Binding

Capacity (ABC)
~25,000 Hypothetical

A549 (Lung

Cancer)

Endogenous

Expression

Antibody Binding

Capacity (ABC)
~40,000 Hypothetical

Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing
GPR110
For reproducible and quantitative analysis of GPR110 surface expression, the generation of a

stable cell line is highly recommended.[11][12][13][14]

1. Vector Selection and Transfection:

Subclone the full-length human GPR110 cDNA into a mammalian expression vector

containing a selectable marker (e.g., neomycin, puromycin, or hygromycin resistance).

Transfect the host cell line (e.g., HEK293T, CHO) with the expression vector using a suitable

transfection reagent or method (e.g., lipofection, electroporation).[15][16] Include a negative

control (empty vector).

2. Selection of Stable Transfectants:
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48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture

medium. The optimal antibiotic concentration should be predetermined by generating a kill

curve for the parental cell line.

Replace the selection medium every 3-4 days.

3. Isolation of Clonal Cell Lines:

After 2-3 weeks of selection, antibiotic-resistant colonies will become visible.

Isolate individual colonies using cloning cylinders or by limiting dilution into 96-well plates.

Expand the clonal populations.

4. Screening and Validation:

Screen the expanded clones for GPR110 expression by Western blot and confirm surface

expression by flow cytometry (as described in Protocol 2).

Select a high-expressing, stable clone for further experiments.

Protocol 2: Flow Cytometry Analysis of GPR110 Surface
Expression
This protocol is adapted from standard cell surface staining protocols.[17][18][19][20]

Materials:

Cells expressing GPR110 (e.g., stable cell line, transiently transfected cells, or a cell line

with endogenous expression).

Phosphate-Buffered Saline (PBS).

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide).

Fc Receptor Blocking solution (optional, but recommended for immune cells).

Primary antibody: Anti-GPR110 antibody validated for flow cytometry.
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Fluorochrome-conjugated secondary antibody (if the primary antibody is not directly

conjugated).

Isotype control antibody.

Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain).

Procedure:

Cell Preparation:

Harvest cells and wash once with cold PBS.

Resuspend cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6

cells/mL.

Fc Receptor Blocking (Optional):

Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C to reduce

non-specific antibody binding.

Primary Antibody Staining:

Aliquot 100 µL of the cell suspension (1 x 10^5 to 1 x 10^6 cells) into flow cytometry tubes.

Add the anti-GPR110 primary antibody at the predetermined optimal concentration.

Add the corresponding isotype control antibody to a separate tube.

Incubate for 30-60 minutes at 4°C in the dark.

Washing:

Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at

300-400 x g for 5 minutes at 4°C.

Secondary Antibody Staining (if applicable):
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If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of Flow

Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody at

its optimal dilution.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice as described in step 4.

Viability Staining:

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

Add a viability dye according to the manufacturer's instructions.

Data Acquisition:

Acquire data on a flow cytometer. Collect a sufficient number of events for statistical

analysis.
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Caption: Flow cytometry workflow for GPR110.
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Protocol 3: Quantitative Flow Cytometry (qFlow) for
Determining Antibody Binding Capacity (ABC)
This protocol allows for the standardization of fluorescence intensity measurements into

absolute numbers of antibodies bound per cell.[9][21]

Materials:

Stained cell samples (from Protocol 2).

Calibration beads with a known number of fluorochrome molecules per bead (e.g., Quantum

Simply Cellular beads).

Procedure:

Instrument Setup:

Use the calibration beads to standardize the fluorescence channels of the flow cytometer

according to the manufacturer's instructions. This will generate a standard curve of

fluorescence intensity versus the number of fluorochrome molecules.

Sample Acquisition:

Acquire data for the stained cell samples using the same instrument settings as for the

calibration beads.

Data Analysis:

Gate on the single, live cell population.

Determine the mean fluorescence intensity (MFI) of the GPR110-positive population and

the isotype control.

Subtract the MFI of the isotype control from the MFI of the GPR110-stained sample to get

the specific MFI.

Use the standard curve generated from the calibration beads to convert the specific MFI

into the absolute number of antibodies bound per cell (ABC).
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Data Presentation and Interpretation
The data obtained from flow cytometry analysis can be presented as histograms showing

fluorescence intensity versus cell count. A shift in the fluorescence of the GPR110-stained cells

compared to the isotype control indicates surface expression. For quantitative comparisons, the

Mean Fluorescence Intensity (MFI) or the calculated Antibody Binding Capacity (ABC) should

be used. All quantitative data should be summarized in tables for clear comparison across

different cell lines or experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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